molecular formula C15H19NO3 B8779086 Benzyl 4-(oxiran-2-yl)piperidine-1-carboxylate

Benzyl 4-(oxiran-2-yl)piperidine-1-carboxylate

Cat. No. B8779086
M. Wt: 261.32 g/mol
InChI Key: WNTZIPSSAWECHN-UHFFFAOYSA-N
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Description

Benzyl 4-(oxiran-2-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
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properties

Product Name

Benzyl 4-(oxiran-2-yl)piperidine-1-carboxylate

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

benzyl 4-(oxiran-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H19NO3/c17-15(19-10-12-4-2-1-3-5-12)16-8-6-13(7-9-16)14-11-18-14/h1-5,13-14H,6-11H2

InChI Key

WNTZIPSSAWECHN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2CO2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Trimethylsulfoxonium iodide (1.65 g, 7.5 mmol) was added in two portions to a solution of NaH (300 mg, 7.5 mmol) in anhydrous DMSO (10 mL) at room temperature. The resulting mixture was stirred for 1 hour, whereupon a solution of phenylmethyl 4-formyl-1-piperidinecarboxylate (1.24 g, 5.0 mmol) in anhydrous DMSO (10 mL) was added. The reaction mixture was stirred at room temperature for 2 hours, then poured into cold water (100 mL), and extracted with Et2O (2×100 mL). The extracts were combined, washed with water, brine, and dried (Na2SO4). The solvent was removed in vacuo to give the title compound (0.95 g, 73%) as a colorless oil. MS (ES) m/e 262 [M+H]+.
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
73%

Synthesis routes and methods II

Procedure details

To a solution of NaH (10.4 g, 60% dispersion in mineral oil) in DMSO was added (CH3)3SOI (57 g). The reaction mixture was stirred for 30 min at room temperature followed by the dropwise addition at 0° C. of phenylmethyl 4-formyl-1-piperidinecarboxylate (43 g, which can be purchased from AstaTech, Inc., Bristol, Pa.). The mixture was allowed to stir at room temperature for 1 hour and then quenched with water and extracted with Et2O. The organic layer was washed with H2O, brine, dried over MgSO4, filtered and concentrated to yield a white solid.
Name
Quantity
10.4 g
Type
reactant
Reaction Step One
[Compound]
Name
(CH3)3SOI
Quantity
57 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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